4-Bromo-2-chloro-1-naphthalenol
CAS No.:
Cat. No.: VC17190649
Molecular Formula: C10H6BrClO
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrClO |
|---|---|
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 4-bromo-2-chloronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |
| Standard InChI Key | JFEQJWNWRKCUBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a fused bicyclic naphthalene system. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing bromine and chlorine atoms at positions 4 and 2 influence electronic distribution and reactivity. The SMILES notation precisely encodes this arrangement . Comparative analysis with isomers such as 2-bromo-4-chloro-1-naphthalenol (CAS 90948-00-8) highlights how halogen positioning affects properties like dipole moment and solubility .
Synthesis and Optimization
Bromination of Naphthol Derivatives
The primary synthesis route involves bromination of 2-chloro-1-naphthol. A patented method (US4223166A) details the use of bromine () in chlorobenzene at 5–20°C, catalyzed by triethylamine hydrochloride () . Key steps include:
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Dissolving 2-chloro-1-naphthol in chlorobenzene.
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Adding 3–6 wt% catalyst to direct electrophilic substitution to the para position.
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Controlled addition of bromine to minimize di- or tri-brominated byproducts.
The reaction proceeds via an electrophilic aromatic substitution mechanism, with the catalyst stabilizing the transition state. This method achieves yields >99% and purity >99.4% by suppressing the formation of 6-bromo isomers .
Table 1: Optimal Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 5–20°C | |
| Catalyst Loading | 3–6 wt% | |
| Solvent | Chlorobenzene | |
| Yield | >99% | |
| Purity | >99.4% |
Alternative Approaches
Melt-phase bromination without solvent has been explored but requires precise temperature control (0–60°C) to prevent decomposition . Microwave-assisted synthesis and flow chemistry methods remain under investigation for scalability.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The hydroxyl group acts as a nucleophile, enabling etherification () and esterification () reactions. Conversely, the electron-deficient aromatic ring undergoes electrophilic substitution at the 5- and 8-positions due to meta-directing effects of the halogens.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs, expanding applications in materials science. For example:
This reaction retains the chlorine substituent, which can be further functionalized.
Industrial and Research Applications
Agrochemical Intermediates
4-Bromo-2-chloro-1-naphthalenol serves as a precursor in synthesizing insecticides (e.g., chlorfenapyr) and acaricides. Its halogenated structure enhances binding to pest chitinases and neuroreceptors.
Pharmaceutical Development
Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The bromine atom’s size and polarizability may improve target affinity compared to non-halogenated analogs.
Material Science
Incorporation into polymers via hydroxyl-group polymerization enhances thermal stability. For instance, polyesters derived from this monomer exhibit glass transition temperatures () up to 185°C.
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